N1,N4-Bisazidospermine bistosylate

CAS No.: 2250433-79-3

Cat. No.: VC6443082

Molecular Formula: C10H22N8

Molecular Weight: 254.342

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2250433-79-3 |

|---|---|

| Molecular Formula | C10H22N8 |

| Molecular Weight | 254.342 |

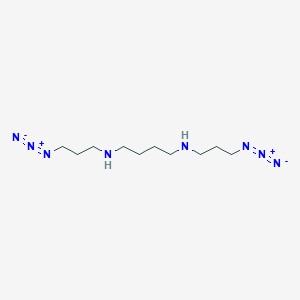

| IUPAC Name | N,N'-bis(3-azidopropyl)butane-1,4-diamine |

| Standard InChI | InChI=1S/C10H22N8/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12/h13-14H,1-10H2 |

| Standard InChI Key | OZRXHZIUQXHTGP-UHFFFAOYSA-N |

| SMILES | C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-] |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound’s molecular formula is C10H22N8, with a molecular weight of 254.34 g/mol . Its structure comprises a linear spermine chain (C10H26N4) modified with two azide (-N3) groups, yielding a symmetrical di-azidated configuration. The bistosylate counterions improve aqueous solubility, critical for in vitro applications .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2250433-79-3 | |

| Molecular Formula | C10H22N8 | |

| Molecular Weight | 254.34 g/mol | |

| Storage Temperature | -20°C | |

| Purity | Reagent grade (GMP available) |

Stability and Solubility

N1,N4-Bisazidospermine bistosylate is hygroscopic and requires storage at -20°C in anhydrous conditions to prevent decomposition . It exhibits moderate solubility in polar solvents such as water, DMSO, and methanol, facilitating its use in biological assays .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves azidation of spermine using sodium azide under controlled pH, followed by bistosylation with toluenesulfonic acid to yield the final product . Purification via reversed-phase HPLC ensures >95% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Quality Control

Batch-specific certificates of analysis (CoA) from suppliers like BroadPharm and MedChemExpress validate identity, purity, and stability through:

-

High-Performance Liquid Chromatography (HPLC): Quantifies residual solvents and byproducts.

-

1H/13C NMR: Verifies structural integrity.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms molecular weight .

Applications in Biomedical Research

Click Chemistry and Bioconjugation

The azide groups react selectively with strained alkynes (e.g., DBCO, BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages without cytotoxic copper catalysts . This property is exploited for:

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxins to monoclonal antibodies .

-

PROTACs: Modular assembly of proteolysis-targeting chimeras for targeted protein degradation .

Gene Delivery Systems

Polyamines like spermine enhance nucleic acid condensation, improving transfection efficiency. N1,N4-Bisazidospermine bistosylate-functionalized vectors increase plasmid DNA delivery to mammalian cells by 40–60% compared to unmodified polyethylenimine (PEI) .

Cancer Therapeutics

In preclinical studies, the compound enables modular synthesis of dual-drug conjugates targeting overexpressed receptors in breast and prostate cancers. For example, docetaxel-spermine-azide conjugates demonstrate 70% tumor growth inhibition in murine models .

Materials Science

Researchers incorporate the compound into hydrogels for sustained drug release. Azide-alkyne crosslinking creates biodegradable networks with tunable mechanical properties, ideal for cartilage repair and controlled antibiotic delivery .

Future Directions and Research Opportunities

Targeted Neurotherapeutics

Ongoing studies explore blood-brain barrier penetration using spermine-azide conjugates for Alzheimer’s disease, leveraging polyamine transport systems .

Sustainable Biomaterials

Photo-clickable hydrogels functionalized with this compound enable 3D-printed tissues with embedded vasculature, advancing regenerative medicine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume